molecular formula C20H12ClN3O5 B5915414 (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B5915414
M. Wt: 409.8 g/mol
InChI Key: NWGMWDLBDNVMEO-WJDWOHSUSA-N
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Description

The compound (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Formation of the imidazolidine-2,4-dione core: This can be synthesized through the reaction of urea derivatives with appropriate aldehydes or ketones.

    Final coupling reaction: The furan ring and the imidazolidine-2,4-dione core are coupled under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione: stands out due to its unique combination of a furan ring, nitrophenyl group, and imidazolidine-2,4-dione core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c21-15-8-6-12(10-17(15)24(27)28)18-9-7-14(29-18)11-16-19(25)23(20(26)22-16)13-4-2-1-3-5-13/h1-11H,(H,22,26)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGMWDLBDNVMEO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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